
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol is an organic compound with the molecular formula C39H54O6 It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and features three heptyloxy groups and three hydroxyl groups attached to the triphenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol typically involves the reaction of triphenylene derivatives with heptyl bromide in the presence of a base, followed by hydroxylation. One common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out under reflux conditions to ensure complete substitution of the heptyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The heptyloxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides and a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various alkyl or aryl substituted triphenylene derivatives.
Wissenschaftliche Forschungsanwendungen
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the heptyloxy groups provide hydrophobic interactions. These properties enable the compound to interact with biological membranes, proteins, and other macromolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: A similar compound with six hydroxyl groups and no heptyloxy groups.
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol: Another derivative with a slightly different substitution pattern.
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene: A compound with six octyloxy groups instead of heptyloxy groups.
Uniqueness
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The combination of hydroxyl and heptyloxy groups allows for versatile interactions and applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
906663-85-2 |
|---|---|
Molekularformel |
C39H54O6 |
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
3,7,10-triheptoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C39H54O6/c1-4-7-10-13-16-19-43-37-25-31-28(22-34(37)40)29-23-35(41)38(44-20-17-14-11-8-5-2)26-32(29)33-27-39(36(42)24-30(31)33)45-21-18-15-12-9-6-3/h22-27,40-42H,4-21H2,1-3H3 |
InChI-Schlüssel |
LUYZFFPMVSZAGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCCCC)OCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


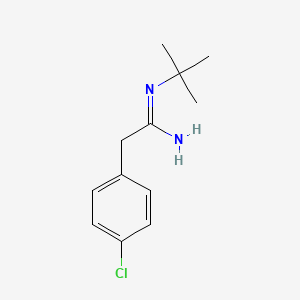
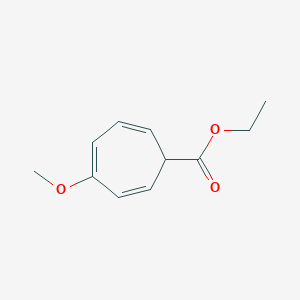
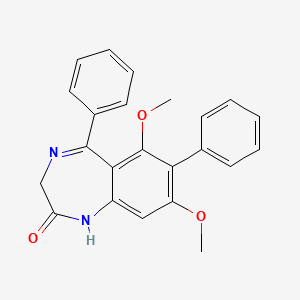

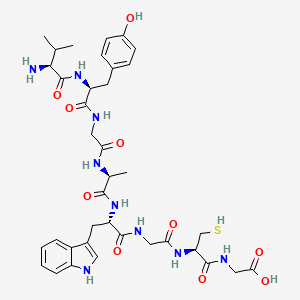
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)
![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)

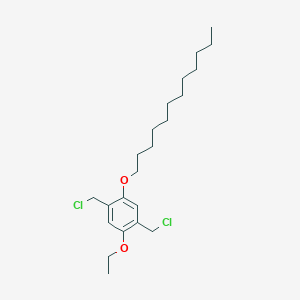

![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)
![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
